3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Description
3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds structurally related to 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. These compounds showed significant antimicrobial activities against various Gram-positive and Gram-negative bacteria and fungi. Additionally, certain derivatives demonstrated potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Methodological Advances in Synthesis
Azizi and Edrisi (2017) developed a practical and straightforward protocol for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. This protocol involves anthranilic acid derivatives reacting with various dithiocarbamate derivatives, highlighting an efficient approach to synthesize compounds like 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Azizi & Edrisi, 2017).
Application in Green Chemistry
Molnar et al. (2017) focused on an eco-friendly synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. This synthesis utilized choline chloride/urea deep eutectic solvent and highlighted the environmental benefits and efficiency of this method, which could be applied to compounds like 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Molnar, Klenkar, & Tarnai, 2017).
Antitumor and Antioxidant Properties
Ismail and Elsayed (2018) utilized derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one for synthesizing various heterocyclic compounds. These compounds displayed interesting antioxidant and antitumor activities, suggesting potential pharmaceutical applications for structurally related compounds like 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Ismail & Elsayed, 2018).
Synthesis of Functionalized Derivatives
A study by Aly (2003) explored the synthesis of novel polyfunctional quinazoline derivatives from 3-(4-Thioxo-3,4-dihydroquinazolin-2-yl)acrylic acid. This research could provide insights into the functionalization of 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one for pharmaceutical applications (Aly, 2003).
properties
IUPAC Name |
3-amino-6-bromo-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3OS/c9-4-1-2-6-5(3-4)7(13)12(10)8(14)11-6/h1-3H,10H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSAASAGUXWPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C(=S)N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
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